![molecular formula C7H12N2O B1611489 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 31272-05-6](/img/structure/B1611489.png)
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as MPDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDP is a pyrazolone derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis of Tri-substituted Triazines
This compound could potentially be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. These triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antifungal Activity
The compound and its derivatives have shown antifungal activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans .
Catalytic Activity in Mizoroki–Heck Reactions
The compound has been used in the synthesis of Schiff bases, which were then coordinated to palladium to generate new complexes. These complexes showed high activity and selectivity for a model Mizoroki–Heck C-C coupling reaction .
Spectral and NLO Properties
The compound has been studied for its spectral and nonlinear optical (NLO) properties. The total dipole moment, mean linear polarizability, anisotropic polarizability, first order polarizability, and second order hyperpolarizability of the compound have been calculated .
Anticarcinogenic Properties
The compound possesses anticarcinogenic properties and has been used in the treatment of various types of cancer .
Food Industry Applications
Due to its flavoring and antimicrobial activities, the compound has been proposed as a natural food preservative for the food industry .
Cosmetic Formulations
The compound is used as a disinfectant, fungicide, and fragrance ingredient in cosmetic formulations .
Pharmaceutical Applications
The compound is generally considered safe for consumption. The Federal Drug Administration has approved its use in food and it has been included in the list of chemical flavorings used in various food products .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
Based on the activities of similar compounds, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
2-methyl-5-propan-2-yl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFSSBBYCLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445933 | |
Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
31272-05-6 | |
Record name | 2,4-Dihydro-2-methyl-5-(1-methylethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31272-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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